molecular formula C7H9F2N3O B6267436 (1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME CAS No. 1245782-76-6

(1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME

Cat. No.: B6267436
CAS No.: 1245782-76-6
M. Wt: 189.16 g/mol
InChI Key: DIIWCRIQJXTOEN-UHFFFAOYSA-N
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Description

(1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoroethanone oxime group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting oxime is then treated with difluoroacetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The difluoroethanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the difluoroethanone moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE
  • 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE HYDRAZONE
  • 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE THIOSEMICARBAZONE

Uniqueness

The presence of the oxime group in (1E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,2-DIFLUOROETHANONE OXIME distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1245782-76-6

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine

InChI

InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3

InChI Key

DIIWCRIQJXTOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=NO)C(F)F)C

Purity

82

Origin of Product

United States

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